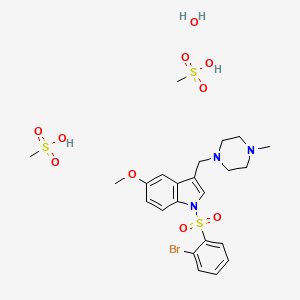
SUVN-502 dimesylate monohydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
SUVN-502 dimesylate monohydrate is a novel, potent, safe, highly selective, and orally active antagonist at a central nervous system serotonin receptor site 5-HT6. It is intended for the treatment of cognitive disorders such as Alzheimer’s disease and schizophrenia . This compound has shown promise in preclinical models of cognitive deterioration, suggesting its potential role in treating dementia related to Alzheimer’s disease .
Vorbereitungsmethoden
The synthetic route for SUVN-502 dimesylate monohydrate involves the preparation of 1-(2-bromobenzenesulfonyl)-5-methoxy-3-[(4-methylpiperazin-1-yl)methyl]-1H-indole, followed by its conversion to the dimesylate monohydrate form . The reaction conditions typically involve the use of organic solvents and reagents under controlled temperature and pressure conditions. Industrial production methods would likely involve scaling up these reactions while ensuring the purity and stability of the final product .
Analyse Chemischer Reaktionen
SUVN-502 dimesylate monohydrate undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can be used to remove oxygen-containing functional groups or to reduce double bonds.
Substitution: This reaction involves the replacement of one functional group with another.
Wissenschaftliche Forschungsanwendungen
SUVN-502 dimesylate monohydrate has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of serotonin receptor antagonists.
Biology: It is used in preclinical studies to understand its effects on cognitive functions and neurotransmission.
Medicine: It is being investigated for its potential to treat cognitive disorders such as Alzheimer’s disease and schizophrenia.
Industry: It may be used in the development of new therapeutic agents targeting serotonin receptors
Wirkmechanismus
SUVN-502 dimesylate monohydrate exerts its effects by selectively antagonizing the 5-HT6 serotonin receptor. This receptor is primarily expressed in the brain and is involved in neurotransmission related to cognition and memory. By blocking this receptor, this compound increases cholinergic and glutamatergic signaling, which can improve cognitive functions . The molecular targets and pathways involved include the modulation of cholinergic and glutamatergic neurotransmission in relevant brain regions .
Vergleich Mit ähnlichen Verbindungen
SUVN-502 dimesylate monohydrate is unique due to its high selectivity and potency as a 5-HT6 receptor antagonist. Similar compounds include:
- Intepirdine
- Idalopirdine
- Dimebon
- PF-05212377
These compounds also target the 5-HT6 receptor but have been discontinued due to lack of efficacy . This compound stands out due to its superior pharmacokinetic profile and potential therapeutic benefits .
Eigenschaften
CAS-Nummer |
1791396-45-6 |
|---|---|
Molekularformel |
C23H34BrN3O10S3 |
Molekulargewicht |
688.6 g/mol |
IUPAC-Name |
1-(2-bromophenyl)sulfonyl-5-methoxy-3-[(4-methylpiperazin-1-yl)methyl]indole;methanesulfonic acid;hydrate |
InChI |
InChI=1S/C21H24BrN3O3S.2CH4O3S.H2O/c1-23-9-11-24(12-10-23)14-16-15-25(20-8-7-17(28-2)13-18(16)20)29(26,27)21-6-4-3-5-19(21)22;2*1-5(2,3)4;/h3-8,13,15H,9-12,14H2,1-2H3;2*1H3,(H,2,3,4);1H2 |
InChI-Schlüssel |
XKDCUJBWVGDNSH-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCN(CC1)CC2=CN(C3=C2C=C(C=C3)OC)S(=O)(=O)C4=CC=CC=C4Br.CS(=O)(=O)O.CS(=O)(=O)O.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















